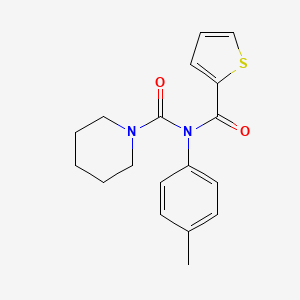

N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound structurally related to "N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide", has been reported. The compound, referred to as compound 2, was successfully synthesized and its structure was confirmed using X-ray diffraction methods. The synthesis process, although not detailed in the abstract, likely involves the formation of the tetrahydrobenzo[b]thiophene core followed by acetylation and amide formation steps to introduce the p-tolyl group .

Molecular Structure Analysis

The molecular structure of compound 2 was elucidated using X-ray crystallography. It was found to crystallize in the monoclinic space group P21/c, with specific cell parameters indicating the dimensions of the unit cell. The compound exhibits both intra- and intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These hydrogen bonds likely influence the compound's reactivity and interactions with other molecules .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide" are not detailed in the provided papers, the related compound 2's structure suggests it could participate in reactions typical for carboxamides, such as nucleophilic acyl substitution. The presence of hydrogen bonds may also affect its reactivity, potentially making it a candidate for further functionalization or as a building block in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compound 2 are inferred from its molecular structure. The crystalline nature and the presence of hydrogen bonds suggest a certain degree of rigidity and a higher melting point. The dihedral angles between the thiophene ring and the p-tolyl group are not provided, but these angles could affect the compound's dipole moment and overall polarity, which in turn would influence its solubility and interaction with solvents .

Applications De Recherche Scientifique

1. Chemical Synthesis and Structure Analysis

A study by Rawe et al. (2006) focused on the synthesis and structural analysis of N-glycosyl-thiophene-2-carboxamides, revealing insights into their conformational properties and the impact of substituents on biological activity. This research highlighted the importance of specific substituents for enhancing the biological properties of thiophene-2-carboxamide derivatives, including those related to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide. The study provided a comprehensive examination of the chemical structure, synthesis methods, and biological relevance of these compounds, contributing to a deeper understanding of their potential scientific applications (Rawe et al., 2006).

2. Solvatochromism and Fluorescence Properties

Niko et al. (2014) explored the solvatochromism and fluorescence characteristics of a pyrene-based D–π–A dye involving a secondary N-alkyl carboxamide group, similar in structure to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide. This study shed light on the unique emission properties of such compounds across various solvents, including water, and emphasized the role of the carboxamide group in stabilizing electron distributions. These findings suggest potential applications in the development of fluorescent probes and materials science (Niko et al., 2014).

3. Antimicrobial Activity

Research by Çakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound structurally related to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, demonstrated effective antibacterial activity against various microorganisms. This study not only provides insight into the antimicrobial potential of thiophene-carboxamide derivatives but also highlights the utility of these compounds in addressing microbial resistance. The investigation included synthesis, structural characterization, and biological activity assessment, offering a pathway for the development of new antimicrobial agents (Çakmak et al., 2022).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLYDKLCGHWMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)